

Ranitidine's Crystalline Landscape: A Technical Guide to Morphology and Stability

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For Researchers, Scientists, and Drug Development Professionals

Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions caused by excess stomach acid. However, the discovery of its polymorphic nature and subsequent stability challenges, including the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), have underscored the critical importance of understanding its solid-state chemistry. This technical guide delves into the crystal morphology of ranitidine hydrochloride, its polymorphic forms, and the profound impact of these characteristics on its stability and safety profile.

The Polymorphic World of Ranitidine Hydrochloride

Ranitidine hydrochloride is known to exist in two primary polymorphic forms, designated as Form 1 and Form 2.[1][2][3][4][5][6][7] These forms, while chemically identical, possess different crystal lattice arrangements, leading to distinct physicochemical properties.[1][3]

Table 1: Crystallographic and Physicochemical Properties of Ranitidine Hydrochloride Polymorphs



Property	Form 1	Form 2	Reference
Crystal System	Monoclinic	Monoclinic	[8][9]
Space Group	P21/n	P21/n	[8][9]
Melting Point	134-140 °C	140-144 °C	[2][4][5][6]
Solubility	Lower	Higher	[10][11]
Thermodynamic Stability	More stable at room temperature	Less stable, metastable	[12]

The structural difference between Form 1 and Form 2 lies in the conformation of the ranitidine cation, specifically the orientation of the nitroethenediamine moiety.[12] Form 2 has been described as having a disordered nitroethenediamine group.[13][14] These conformational differences influence the intermolecular interactions within the crystal lattice, ultimately affecting properties like melting point and solubility.

The Interplay of Morphology and Stability

The crystal morphology of ranitidine hydrochloride is a critical determinant of its physical and chemical stability. The arrangement of molecules in the crystal lattice influences its susceptibility to solid-state transformations and chemical degradation.

Physical Stability and Polymorphic Transformation

Form 1 is the thermodynamically more stable form at ambient conditions.[12] Form 2, being metastable, has a tendency to convert to Form 1, particularly in the presence of certain triggers. This transformation can be influenced by several factors:

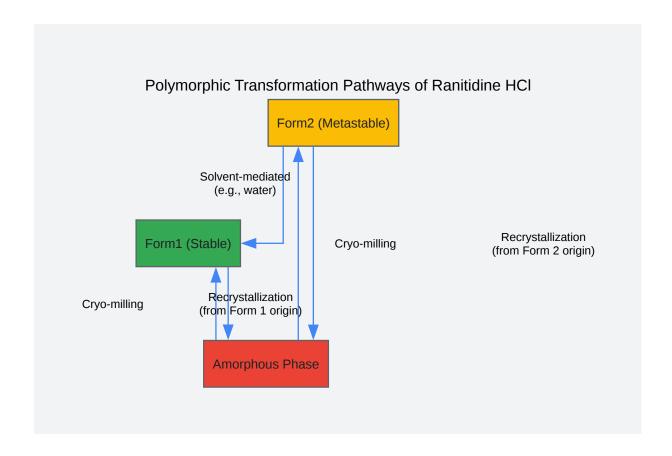
- Solvents: The presence of water can facilitate the conversion of Form 2 to Form 1.[2][10]
 One study found that adding water to Form 1 powder, leading to dissolution and subsequent drying, resulted in a mixture of Form 1 and Form 2.[2][5][6]
- Mechanical Stress: Grinding and compression have been investigated for their potential to induce polymorphic transitions. However, studies have shown that grinding or compressing pure samples of either form, or their mixtures, does not induce a solid-solid transformation.



[10][11] In contrast, cryo-milling of both Form 1 and Form 2 can lead to the formation of an amorphous phase, which upon storage, recrystallizes back to the original form.[15]

 Seeding: The presence of Form 1 crystals can act as seeds, promoting the conversion of the metastable Form 2.

The following diagram illustrates the potential pathways of polymorphic transformation for ranitidine hydrochloride.



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Polymorphic transformation pathways of Ranitidine HCl.

Chemical Stability and Degradation

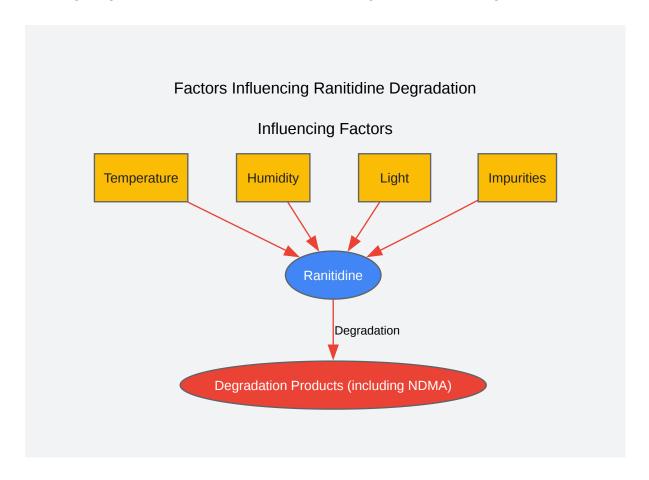
A significant concern regarding the stability of ranitidine is its degradation to form N-nitrosodimethylamine (NDMA).[16][17][18] The ranitidine molecule itself contains the structural motifs—a dimethylamino group and a nitro group—that can contribute to the formation of this impurity.[16][17] The formation of NDMA is influenced by:



- Temperature: Elevated temperatures have been shown to increase the rate of NDMA formation.[16][17][18]
- Humidity: The presence of moisture can promote the degradation of ranitidine.[19]
- Presence of Impurities: Degradation products can act as catalysts, accelerating further degradation.[19]
- Light: Exposure to light can also lead to the degradation of ranitidine.[16]

The inherent instability of the ranitidine molecule, particularly at elevated temperatures, is a key factor in NDMA formation, a concern that transcends manufacturing processes.[17]

The following diagram illustrates the factors influencing the chemical degradation of ranitidine.



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Factors influencing the degradation of ranitidine.



Experimental Protocols for Characterization and Stability Assessment

A multi-technique approach is essential for the comprehensive characterization of ranitidine hydrochloride polymorphs and the evaluation of their stability.

Polymorph Characterization

- 3.1.1. X-Ray Powder Diffraction (XRPD)
- Objective: To identify the crystalline form based on the unique diffraction pattern of each polymorph.
- Methodology:
 - Sample Preparation: Gently grind the ranitidine hydrochloride sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
 - Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface.
 - Instrument Setup:
 - Radiation Source: Cu K α (λ = 1.5406 Å)
 - Voltage and Current: e.g., 40 kV and 40 mA
 - Scan Range (2θ): 5° to 40°
 - Scan Speed: e.g., 2°/min
 - Data Analysis: Compare the obtained diffractogram with reference patterns for Form 1 and Form 2. Characteristic peaks for Form 1 are observed at 2θ values of approximately 17.0°, 21.8°, and 24.9°, while Form 2 shows characteristic peaks at 20.2° and 23.5°.[1] A quantitative analysis of mixtures can be performed using methods like the Rietveld refinement or by constructing a calibration curve with known mixtures of the two forms.[2]
 [20]



3.1.2. Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and enthalpy of fusion of each polymorph, and to observe any solid-state transitions.
- · Methodology:
 - Sample Preparation: Accurately weigh 3-5 mg of the ranitidine hydrochloride sample into an aluminum DSC pan.
 - Instrument Setup:
 - Heating Rate: e.g., 10 °C/min
 - Temperature Range: e.g., 25 °C to 200 °C
 - Atmosphere: Inert, such as nitrogen, with a flow rate of e.g., 50 mL/min.
 - Data Analysis: Analyze the resulting thermogram for endothermic events corresponding to melting. The peak temperature of the endotherm represents the melting point.

3.1.3. Vibrational Spectroscopy (FTIR and Raman)

- Objective: To differentiate between polymorphs based on their distinct vibrational spectra, which arise from differences in molecular conformation and intermolecular interactions.
- Methodology (FTIR-ATR):
 - Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
 - Data Acquisition: Collect the spectrum over a range of, for example, 4000-400 cm-1 with a resolution of 4 cm-1.
 - Data Analysis: Compare the obtained spectrum with reference spectra. Note that sample preparation for traditional FTIR (e.g., KBr pellets) can induce polymorphic transformation of Form 1 to Form 2.[1] Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a suitable alternative that avoids this issue.[1][20]



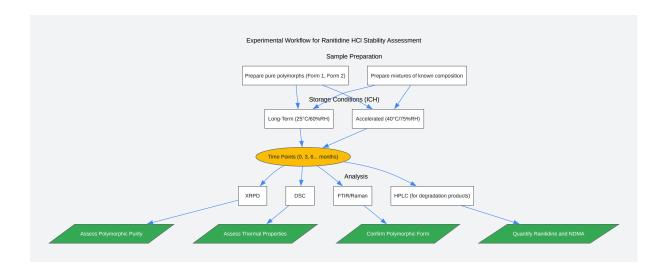
- Methodology (Raman):
 - Sample Preparation: Place the powdered sample on a microscope slide.
 - Data Acquisition: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.
 - Data Analysis: Differentiate the forms based on characteristic peaks. For example, Form 2 exhibits peaks at approximately 1305.7 cm-1 and 1185 cm-1, while Form 1 has characteristic peaks around 1208 cm-1 and in the 1120–1140 cm-1 region.[1] Raman spectroscopy is also suitable for quantitative analysis of polymorphic mixtures.[21]

Stability Assessment

- 3.2.1. Long-Term and Accelerated Stability Studies (ICH Guidelines)
- Objective: To evaluate the stability of the different polymorphic forms under various storage conditions.
- · Methodology:
 - Sample Preparation: Store samples of pure polymorphs and their mixtures in controlled environment chambers.
 - Storage Conditions:
 - Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
 - Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
 - Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
 - Analysis: Analyze the samples at each time point using the characterization techniques described above (XRPD, DSC, spectroscopy) to monitor for polymorphic transformations and chemical degradation (e.g., using HPLC to quantify ranitidine and its degradation products, including NDMA).



The following workflow illustrates the experimental process for assessing the stability of ranitidine hydrochloride polymorphs.



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